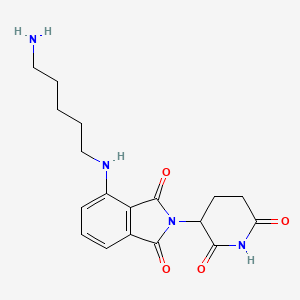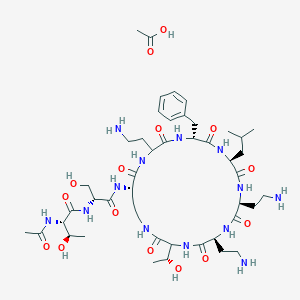
ethyl 2-bromo-1-methyl-1H-imidazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-bromo-1-methyl-1H-imidazole-4-carboxylate is a brominated heterocyclic organic compound It is characterized by the presence of an imidazole ring, a versatile structure found in many biologically active molecules
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with ethyl 1-methyl-1H-imidazole-4-carboxylate as the starting material.
Halogenation: The imidazole ring is subjected to halogenation using bromine (Br2) in the presence of a suitable solvent, such as dichloromethane (DCM), to introduce the bromine atom at the 2-position.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the pure this compound.
Industrial Production Methods: In an industrial setting, the synthesis may involve larger-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to convert the bromine atom to a hydrogen atom, resulting in different structural analogs.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or alcohols, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as ammonia (NH3) or methanol (CH3OH) are used in substitution reactions.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Amines and alcohols.
Substitution Products: Amides, esters, and ethers.
科学的研究の応用
Ethyl 2-bromo-1-methyl-1H-imidazole-4-carboxylate is utilized in several scientific research areas:
Chemistry: It serves as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in biological studies to investigate the effects of imidazole derivatives on cellular processes.
Medicine: It is explored for its potential therapeutic properties, such as antimicrobial and anticancer activities.
Industry: The compound is employed in the development of new materials and chemical processes.
作用機序
The mechanism by which ethyl 2-bromo-1-methyl-1H-imidazole-4-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to biological responses. The molecular pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
類似化合物との比較
Ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate: A structural isomer with a different position of the bromine atom.
Ethyl 2-chloro-1-methyl-1H-imidazole-4-carboxylate: A similar compound with a chlorine atom instead of bromine.
Ethyl 1-methyl-1H-imidazole-4-carboxylate: A non-halogenated analog.
Uniqueness: Ethyl 2-bromo-1-methyl-1H-imidazole-4-carboxylate is unique due to its specific substitution pattern, which influences its reactivity and biological activity. The presence of the bromine atom at the 2-position provides distinct chemical properties compared to its analogs.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its versatility and potential for further research make it a valuable compound in the field of chemistry and beyond.
特性
IUPAC Name |
ethyl 2-bromo-1-methylimidazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O2/c1-3-12-6(11)5-4-10(2)7(8)9-5/h4H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRFGCYPIOPYCIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C(=N1)Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{2-[4-(3,4-Dimethyl-phenyl)-piperazin-1-yl]-ethyl}-2,3-dihydro-isoindol-1-one](/img/structure/B8095241.png)

![(2S)-4-amino-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-2-[(4-methylnaphthalen-1-yl)sulfonylamino]butanamide;2,2,2-trifluoroacetic acid](/img/structure/B8095255.png)



![(4S)-4-ethyl-7,7-dimethyl-4-phenyl-1,2,6,8-tetrahydropyrazolo[3,4-b]quinolin-5-one](/img/structure/B8095286.png)
![(2S)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-(2,3,4,5,6-pentadeuteriophenyl)butan-2-yl]amino]propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B8095296.png)
![[(1R,3Z,5R,7S,12R,13S,14S)-1,11-diacetyloxy-3,6,6,14-tetramethyl-10-methylidene-2-oxo-13-tricyclo[10.3.0.05,7]pentadec-3-enyl] benzoate](/img/structure/B8095303.png)

![3-Bromo-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d]isoxazole hydrochloride](/img/structure/B8095310.png)

![2,4,7-Trichloropyrido[3,2-D]pyrimidine](/img/structure/B8095326.png)
